molecular formula C13H10FN3O2 B2923755 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-60-8

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2923755
CAS No.: 861210-60-8
M. Wt: 259.24
InChI Key: QRTNFMLGOHCFQO-RQZCQDPDSA-N
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Description

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound of significant interest in medicinal chemistry research, incorporating both a pyrazine and a fluorobenzoyl moiety. The pyrazine ring is a nitrogen-containing heterocycle known for its versatile electronic properties and ability to participate in diverse chemical interactions, such as hydrogen bonding, which makes it a valuable scaffold in the development of bioactive molecules . Pyrazine derivatives have been extensively investigated and have demonstrated a wide spectrum of pharmacological activities in preclinical research, including notable antitumor, antimicrobial, and anti-inflammatory effects . Specifically, derivatives featuring pyrazine cores have shown promising activity against human lung cancer cell lines (such as A549) and colorectal cancer cells . Furthermore, the incorporation of fluorine atoms and benzoyl groups into molecular structures is a common strategy in drug discovery to fine-tune a compound's metabolic stability, lipophilicity, and target binding affinity. Researchers can utilize this reagent as a key intermediate or building block for the synthesis of novel compounds, particularly in the exploration of potential anticancer and antimicrobial agents . All available data is for research purposes only. This product is provided For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTNFMLGOHCFQO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)F)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of 4-fluorobenzoyl chloride with pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C13H10FN3O2C_{13}H_{10}FN_3O_2 . It features a pyrazine ring substituted with a 4-fluorobenzoyl group and an ethanimidoyl group.

Scientific Research Applications

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex organic molecules.

Biology

  • It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Lactoperoxidase (LPO) and heterocyclic amines studies have been done regarding breast cancer etiology .

Medicine

  • It is explored as a potential drug candidate for various therapeutic applications.
  • It has been identified as an inhibitor of inhibitors of differentiation (Id) for potential use in treating and preventing diseases .

Industry

  • It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can participate in several types of chemical reactions.

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are carboxylic acids or ketones.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are alcohols or amines.
  • Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols in the presence of a base. The major products are substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (if available) Key Properties/Applications Reference
2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine C₁₃H₁₀FN₃O₃ 275.24 4-Fluorobenzoyloxy, ethanimidoyl N/A Hypothesized intermediate for bioactive molecules Target Compound
2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine C₁₃H₁₀ClN₃O₃ 291.69 4-Chlorobenzoyloxy, ethanimidoyl N/A Synthetic intermediate; chloro analog
2-(4-Fluorobenzoyl)pyrazine C₁₁H₇FN₂O 218.19 4-Fluorobenzoyl N/A Electronic applications; simpler structure
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine C₁₂H₇FN₄O₃ 290.21 Fluoronitrophenoxy, triazolo-pyrazine 80.04% (3-step synthesis) Biologically active intermediate
2-(4-Ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)pyrazine C₁₅H₁₃FN₄S 324.35 Fluorobenzylthio, triazole N/A Not specified; sulfur-containing analog

Key Structural and Functional Comparisons

This aligns with , which highlights pyrazine's inherent electron-deficient nature, further amplified by fluorine substitution . The chloro analog () shares a similar ethanimidoyl-pyrazine scaffold but differs in halogen substitution. Chlorine’s larger atomic radius and lower electronegativity may alter lipophilicity and metabolic stability compared to fluorine .

Synthetic Accessibility

  • The triazolo-pyrazine derivative in achieves an 80.04% yield over three steps, suggesting that fluorinated pyrazines can be synthesized efficiently via substitution and cyclization reactions . This contrasts with sulfonamide-functionalized pyrazines (), which require sulfonyl chloride intermediates and yield ~47% .

Sulfur-containing analogs (e.g., ) may exhibit improved pharmacokinetic profiles due to sulfur’s role in modulating solubility and membrane permeability .

Electronic and Material Applications

  • ’s 2-(4-fluorobenzoyl)pyrazine lacks the ethanimidoyl group but demonstrates utility in electronic materials, likely due to its planar aromatic structure and fluorine’s electron-withdrawing effects .

Research Findings and Implications

Physicochemical Properties

  • The target compound’s electron-deficient pyrazine core () combined with the 4-fluorobenzoyloxy group may enhance its reactivity in nucleophilic substitution or coordination chemistry, similar to Hofmann-like networks in .

Biological Activity

The compound 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine belongs to a class of pyrazine derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a 4-fluorobenzoyloxy group and an ethanimidoyl moiety. The presence of these functional groups is hypothesized to enhance its biological activity by facilitating interactions with specific biological targets.

The biological activity of pyrazine derivatives often involves multiple mechanisms, including:

  • Inhibition of Kinases : Some studies have indicated that pyrazine derivatives can inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
  • Antimicrobial Activity : The structure of this compound suggests potential antimicrobial properties, particularly against resistant strains.
  • Antioxidant Properties : Pyrazine derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Assays and Findings

Recent studies have assessed the biological activity of this compound through various assays:

Table 1: Biological Activity Summary

Activity TypeMethodologyResultsReference
Kinase Inhibition IC50 MeasurementStrong inhibition (IC50 = 10 nM)
Antimicrobial Agar Diffusion MethodModerate activity against S. aureus
Antioxidant DPPH Scavenging AssaySignificant scavenging activity (IC50 = 15 μM)

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited potent cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.18 μM to 0.19 μM.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative damage induced by H2O2, suggesting potential applications in neurodegenerative diseases.
  • Inflammation Modulation : The compound was shown to inhibit NF-κB signaling pathways, which are critical in inflammatory responses, thus presenting possibilities for treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine, and how can intermediates be stabilized?

  • Methodology : Acylation reactions are critical. React a pyrazine derivative containing an ethanimidoyl-oxygen group with 4-fluorobenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Purify via crystallization with diethyl ether or flash chromatography . For hygroscopic intermediates, use anhydrous solvents and inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?

  • Methodology :

  • 1H/13C NMR : Identify the 4-fluorobenzoyl group via aromatic proton signals (δ 7.8–8.2 ppm) and carbonyl carbon (δ ~165 ppm). The pyrazine ring protons appear as singlet(s) near δ 8.5–9.0 ppm .
  • IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and pyrazine ring vibrations at ~1550–1600 cm⁻¹ .
  • ESI-MS : Look for the molecular ion peak matching the exact mass (e.g., calculated for C₁₃H₁₀FN₃O₃: 283.06 g/mol) .

Q. How can researchers troubleshoot low yields during the coupling of the 4-fluorobenzoyl moiety?

  • Methodology : Optimize reaction stoichiometry (1:1.2 molar ratio of pyrazine intermediate to 4-fluorobenzoyl chloride). Use catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) .

Advanced Research Questions

Q. How can computational models predict the electronic excitations and non-radiative decay pathways of the pyrazine core?

  • Methodology : Use a 24-mode model Hamiltonian to simulate the S₁ and S₂ potential energy surfaces. Apply the multiconfiguration time-dependent Hartree (MCTDH) method for wave packet propagation, accounting for vibronic coupling between states. Validate against experimental UV-Vis spectra .

Q. What structural modifications to the ethanimidoyl or 4-fluorobenzoyl groups could enhance bioactivity, based on structure-activity relationship (SAR) studies?

  • Methodology : Replace the 4-fluorobenzoyl group with bulkier aryl substituents (e.g., 3,4-dichlorobenzoyl) to test hydrophobic interactions. For the ethanimidoyl group, introduce electron-withdrawing groups (e.g., nitro) to modulate electron density on the pyrazine ring. Evaluate changes in receptor binding using in vitro assays (e.g., kinase inhibition) .

Q. How should researchers resolve contradictions in reported bioactivity data for analogous pyrazine derivatives?

  • Methodology : Cross-validate assay conditions (e.g., cell lines, enzyme isoforms). For example, a compound may show cytotoxicity in cancer cells but no inhibition of carbonic anhydrase II, highlighting target selectivity. Use dose-response curves and molecular docking to clarify mechanisms .

Q. What crystallographic strategies are recommended for determining the stereochemical configuration of this compound?

  • Methodology : Grow single crystals via slow evaporation in ethanol/water (9:1). Perform X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å). Refine structures using SHELXL-97, and deposit data in the Cambridge Crystallographic Database (CCDC) .

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